5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide
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Overview
Description
5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a triazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide typically involves the following steps:
Formation of the Triazolidine Ring: The triazolidine ring can be synthesized through the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluoroaniline: The 4-fluoroaniline moiety is introduced via nucleophilic substitution reactions, often using fluorinated aniline derivatives and appropriate leaving groups.
Coupling with 4-fluoro-2-methylphenyl: The final step involves coupling the triazolidine intermediate with 4-fluoro-2-methylphenyl isocyanate under controlled conditions to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolidine ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group,
Properties
IUPAC Name |
5-(4-fluoroanilino)-N-(4-fluoro-2-methylphenyl)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N5O/c1-9-8-11(18)4-7-13(9)20-16(24)14-15(22-23-21-14)19-12-5-2-10(17)3-6-12/h2-8,14-15,19,21-23H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNPVPUCBFFYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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